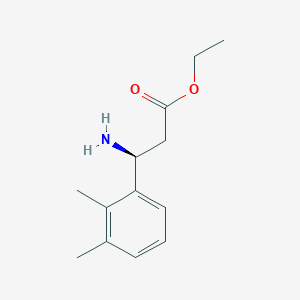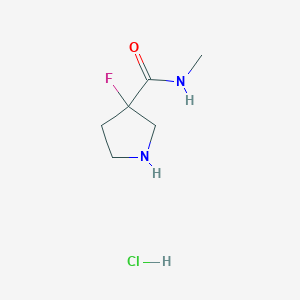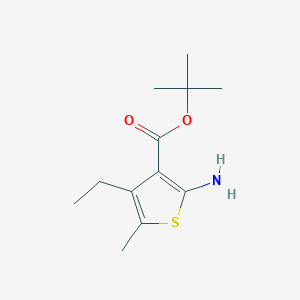
Tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry due to their stability and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Amination: The amino group is introduced via nucleophilic substitution reactions using ammonia or amines.
Esterification: The carboxylate group is formed through esterification reactions involving carboxylic acids and alcohols, such as tert-butanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties, due to the thiophene ring, allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- Ethyl 2-amino-5-isopropylthiophene-3-carboxylate
Uniqueness
Tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, potentially affecting the compound’s interaction with biological targets and its stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H19NO2S |
|---|---|
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H19NO2S/c1-6-8-7(2)16-10(13)9(8)11(14)15-12(3,4)5/h6,13H2,1-5H3 |
Clave InChI |
YBWCXCSQTRQUCC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=C1C(=O)OC(C)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


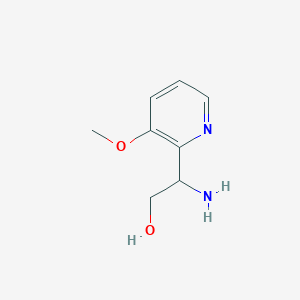
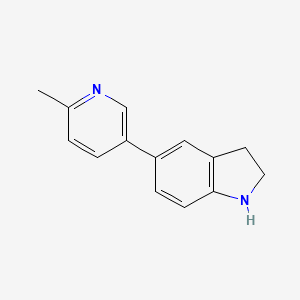
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
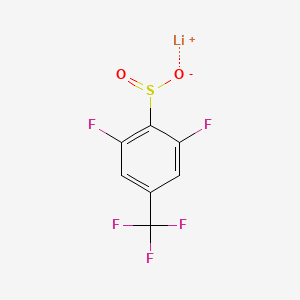
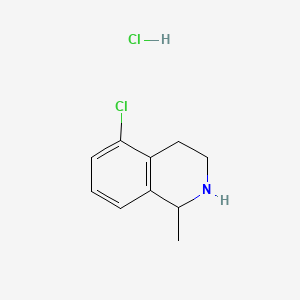
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
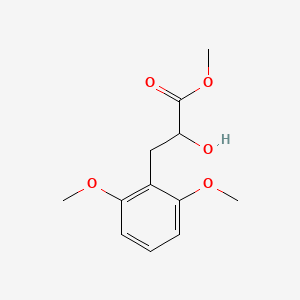
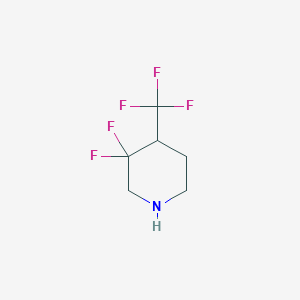
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)

